2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one is a complex organic compound featuring both indole and isoindoline moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Indole Moiety: The indole structure can be synthesized via Fischer indole synthesis, where a phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring.
Construction of the Isoindoline Moiety: The isoindoline ring can be synthesized through the reduction of phthalimide derivatives.
Coupling Reaction: The final step involves coupling the indole and isoindoline moieties through a butyl linker, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can be performed on the carbonyl groups using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common on the indole ring due to its electron-rich nature. Reagents like halogens or nitrating agents can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound has shown potential as a pharmacophore in drug design. Its indole moiety is known for its biological activity, including anti-inflammatory and anticancer properties.
Medicine
In medicine, derivatives of this compound are being investigated for their potential as therapeutic agents. They have shown promise in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. For example, it can inhibit certain kinases involved in cancer cell proliferation. The isoindoline moiety may contribute to the compound’s ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
Isoindoline-1,3-dione: Used in the synthesis of various pharmaceuticals.
Tryptophan: An essential amino acid with an indole ring.
Uniqueness
What sets 2-[4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butyl]-2,3-dihydro-1H-isoindol-1-one apart is its combined indole and isoindoline structure, which provides a unique set of chemical and biological properties. This dual functionality allows for a broader range of applications and interactions compared to compounds with only one of these moieties.
Properties
Molecular Formula |
C23H23N3O2 |
---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
2-[4-oxo-4-(1,3,4,5-tetrahydropyrido[4,3-b]indol-2-yl)butyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H23N3O2/c27-22(10-5-12-26-14-16-6-1-2-7-17(16)23(26)28)25-13-11-21-19(15-25)18-8-3-4-9-20(18)24-21/h1-4,6-9,24H,5,10-15H2 |
InChI Key |
KAGDPWOJWNXFKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1NC3=CC=CC=C23)C(=O)CCCN4CC5=CC=CC=C5C4=O |
Origin of Product |
United States |
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